Cas no 1354016-72-0 (1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone)

1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone is a chiral piperidine derivative featuring a benzyl-methyl-amino substituent at the 3-position and a chloroacetyl group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of the (S)-configured stereocenter enhances its utility in enantioselective applications, while the reactive chloroacetyl group facilitates further functionalization. Its structural framework is valuable for constructing complex heterocycles or modifying bioactive scaffolds. The compound’s stability and well-defined stereochemistry make it suitable for use in medicinal chemistry research, where precise control over molecular architecture is critical. Proper handling under inert conditions is recommended due to its electrophilic chloroacetyl moiety.
1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone structure
1354016-72-0 structure
商品名:1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone
CAS番号:1354016-72-0
MF:C15H21ClN2O
メガワット:280.793042898178
CID:2161001

1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone 化学的及び物理的性質

名前と識別子

    • 1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone
    • (S)-1-(3-(Benzyl(methyl)amino)piperidin-1-yl)-2-chloroethanone
    • AM96615
    • 1-[(S)-3-(benzylmethylamino)piperidin-1-yl]-2-chloroethanone
    • 1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone
    • インチ: 1S/C15H21ClN2O/c1-17(11-13-6-3-2-4-7-13)14-8-5-9-18(12-14)15(19)10-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1
    • InChIKey: RTKLJPOJZXYHKM-AWEZNQCLSA-N
    • ほほえんだ: ClCC(N1CCC[C@@H](C1)N(C)CC1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 292
  • トポロジー分子極性表面積: 23.6

1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
084196-500mg
1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone
1354016-72-0
500mg
£755.00 2022-03-01
Chemenu
CM498814-1g
(S)-1-(3-(Benzyl(methyl)amino)piperidin-1-yl)-2-chloroethanone
1354016-72-0 97%
1g
$1499 2022-09-03

1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone 関連文献

1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanoneに関する追加情報

Introduction to 1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone (CAS No. 1354016-72-0)

The compound 1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone, identified by its CAS number 1354016-72-0, is a structurally complex molecule that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of derivatives featuring a piperidine core, which is a common scaffold in many bioactive molecules due to its ability to engage with various biological targets. The presence of a chiral center at the piperidine ring, specifically in the (S)-configuration, underscores its potential as a key pharmacophore in the development of enantioselective drugs.

Recent advancements in medicinal chemistry have highlighted the importance of chiral auxiliaries and catalysts in the synthesis of optically active compounds. The (S)-3-(Benzyl-methyl-amino)-piperidin-1-yl moiety in this molecule not only contributes to its stereochemical diversity but also influences its interactions with biological systems. The benzyl-methyl-amino group introduces hydrophobicity and steric bulk, which can be fine-tuned to modulate binding affinity and selectivity. Such structural features are particularly relevant in the design of small-molecule inhibitors targeting enzymes involved in critical metabolic pathways.

In the context of drug development, the 2-chloro-ethanone fragment serves as a versatile reactive site for further functionalization. Chloro-substituted ketones are frequently employed in organic synthesis as intermediates for constructing more complex architectures. The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of diverse pharmacophoric elements. This reactivity makes 1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone a valuable building block for synthesizing novel therapeutic agents.

Current research in medicinal chemistry emphasizes the need for molecules with high selectivity and minimal off-target effects. The unique combination of structural elements in this compound, including the chiral piperidine ring and the electron-withdrawing chloro-ketone group, positions it as a promising candidate for further investigation. Studies have demonstrated that similar piperidine derivatives exhibit potent activity against enzymes such as kinases and phosphodiesterases, which are implicated in various diseases, including cancer and inflammatory disorders.

The synthesis of 1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone involves multi-step organic transformations, often requiring precise control over reaction conditions to achieve high enantiomeric purity. Chiral resolution techniques, such as diastereomeric salt formation or enzymatic resolution, are commonly employed to isolate the desired enantiomer. The increasing availability of asymmetric catalysis methods has also facilitated more efficient routes to enantiomerically pure compounds like this one.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of this compound with biological targets. The three-dimensional structure of 1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone has been modeled using docking algorithms to predict interactions with proteins such as kinases and G protein-coupled receptors (GPCRs). These simulations have provided insights into key hydrogen bonding networks and hydrophobic interactions that contribute to its binding affinity.

The pharmacological profile of this compound is under active investigation in academic and industrial research settings. Preliminary data suggest that it may exhibit inhibitory activity against specific enzymes or receptors relevant to therapeutic intervention. Such findings are crucial for evaluating its potential as a lead compound or intermediate in drug discovery programs. Further preclinical studies are warranted to elucidate its mechanism of action and assess its safety and efficacy profiles.

The role of CAS No. 1354016-72-0 as a reference identifier underscores the importance of standardized nomenclature in chemical research. This unique numerical code ensures unambiguous identification of chemical substances, facilitating accurate documentation, regulatory compliance, and cross-referencing across scientific literature. The compound’s entry in databases such as PubChem and ChemSpider further enhances accessibility for researchers worldwide.

In conclusion, 1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone represents an intriguing molecule with significant potential in pharmaceutical applications. Its structural features, including the chiral piperidine core and reactive chloro-ketone group, make it a versatile intermediate for drug development. Ongoing research aims to harness its synthetic utility and explore its pharmacological properties further, contributing to advancements in medicinal chemistry and therapeutic innovation.

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